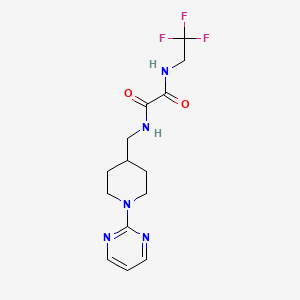

N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N5O2/c15-14(16,17)9-21-12(24)11(23)20-8-10-2-6-22(7-3-10)13-18-4-1-5-19-13/h1,4-5,10H,2-3,6-9H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJOGWFNQKQCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of pyrimidine-2-carbaldehyde with piperidine in the presence of a suitable catalyst under reflux conditions.

Introduction of the Trifluoroethyl Group: The next step involves the introduction of the trifluoroethyl group. This can be done by reacting the piperidine intermediate with 2,2,2-trifluoroethylamine under controlled temperature and pressure conditions.

Formation of the Oxalamide: The final step involves the formation of the oxalamide group. This is typically achieved by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanisms behind this activity may involve:

- Cell Cycle Interference : The compound appears to disrupt the normal cell cycle, leading to reduced viability in cancer cells.

- Signaling Pathway Modulation : It may affect pathways related to cell growth and survival, contributing to its antitumor effects.

Case Study Example :

A preclinical study evaluated the efficacy of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide on human breast cancer cells. Results showed a significant decrease in cell viability at concentrations above 10 µM, with IC50 values around 12 µM.

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. Given its structural similarity to known psychoactive compounds, it is hypothesized that it may exhibit antidepressant properties.

Mechanisms of Action :

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence serotonin levels, which are crucial in mood regulation.

Case Study Example :

In an animal model of depression, administration of the compound resulted in increased serotonin levels and improved behavioral outcomes compared to controls.

Recent studies have focused on evaluating the pharmacological profiles of this compound:

Study 1: Antitumor Efficacy

A study involving multiple cancer cell lines demonstrated that the compound inhibited growth significantly at concentrations as low as 5 µM, with detailed analysis suggesting specific apoptotic pathways were activated.

Study 2: Neuropharmacological Activity

Another investigation assessed the compound's effect on depression-like behavior in rodents. The results indicated a dose-dependent increase in serotonin levels and improvement in depressive symptoms.

Mechanism of Action

The mechanism of action of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues in Antimicrobial Research (GMC Series)

describes oxalamides (GMC-1 to GMC-5) with aryl substituents (e.g., 4-bromophenyl, 4-fluorophenyl) at N1 and a 1,3-dioxoisoindolin-2-yl group at N2. Key differences from the target compound include:

- Substituent Nature : GMC compounds feature halide- or methoxy-substituted aryl groups, whereas the target compound employs a pyrimidine-piperidine hybrid and trifluoroethyl group.

- Biological Implications : The GMC series demonstrated in vitro antimicrobial activity, suggesting that aryl halides may enhance interactions with microbial targets. The target compound’s heterocyclic N1 group could offer broader binding versatility but may reduce lipid solubility compared to aryl halides .

Table 1: Comparison of GMC Series and Target Compound

Pharmacologically Active Oxalamides (BNM-III-170)

BNM-III-170 () is an oxalamide with a guanidinomethyl-indenyl group at N2, synthesized as a bis-trifluoroacetate salt. Unlike the target compound:

Substituted Phenyl Oxalamides (Compounds 19–23)

highlights oxalamides with substituted phenyl groups (e.g., 3-chloro-5-fluorophenyl) at N1 and a 4-methoxyphenethyl chain at N2. Key distinctions:

- Electronic Effects : The trifluoroethyl group’s electron-withdrawing nature contrasts with the electron-donating methoxy group in Compounds 19–23, which could influence receptor affinity or solubility .

Table 2: Substituent Effects on Oxalamide Properties

| Compound () | N1 Substituent | Yield | ESI-MS [M+H]+ |

|---|---|---|---|

| 19 (2-Bromophenyl) | 2-Bromophenyl | 30% | 376.9 |

| 23 (3-Cl-5-F-phenyl) | 3-Chloro-5-fluorophenyl | 33% | 333.1 |

| Target Compound | Pyrimidin-piperidinylmethyl | N/A | N/A |

Fragrance and Food Additive Oxalamides

Evidences 5, 7–9 describe oxalamides like N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide , used in fragrances or food additives. These compounds prioritize stability and low toxicity over pharmacological activity:

- Substituent Simplicity : Methoxy and pyridyl groups dominate, contrasting with the target compound’s complex heterocycle and trifluoroethyl group.

- Regulatory Considerations: Food/fragrance oxalamides undergo rigorous safety assessments, a framework that would apply to the target compound if repurposed for non-pharmaceutical uses .

Biological Activity

N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Piperidine ring : A six-membered ring containing nitrogen.

- Pyrimidine moiety : A heterocyclic aromatic compound.

- Oxalamide linkage : A functional group derived from oxalic acid.

Its molecular formula is with a molecular weight of approximately 345.32 g/mol. The trifluoroethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of intermediates : This includes the formation of the piperidine-pyrimidine intermediate.

- Formation of the oxalamide linkage : This step is crucial for establishing the final compound's structure.

- Purification : Techniques such as chromatography are employed to isolate the desired product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that oxalamides can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antiviral Activity

The compound's structural similarities to other oxalamides suggest potential antiviral applications. Some related compounds have demonstrated efficacy as HIV entry inhibitors by blocking the gp120-CD4 interaction, which could imply that this compound might possess similar mechanisms .

Neuroprotective Effects

Emerging studies suggest that compounds with similar piperidine and pyrimidine structures may offer neuroprotective benefits by modulating neurotransmitter systems involved in neurodegenerative diseases . The potential for this compound to influence glutamatergic neurotransmission could be particularly relevant in conditions like epilepsy and Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Q & A

Q. What synthetic methodologies are reported for N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide?

The compound’s synthesis likely employs Chan–Evans–Lam coupling, a C–N cross-coupling reaction, to introduce the pyrimidinyl-piperidinylmethyl moiety. Key steps involve activating the pyrimidin-2(1H)-one core for alkylation or arylation, as demonstrated in analogous systems . Challenges include steric hindrance from the trifluoroethyl group and regioselectivity control. Purification typically involves column chromatography followed by NMR (¹H/¹³C) and LC-MS for structural validation .

Q. How is the structural integrity of this compound validated in experimental settings?

Characterization relies on:

- NMR spectroscopy : To confirm proton environments (e.g., trifluoroethyl -CF₃ splitting patterns, pyrimidine aromatic protons).

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline): For absolute configuration determination, as seen in related oxalamides . Comparative analysis with PubChem data for analogous compounds (e.g., N1,N2-di(pyridin-2-yl)oxalamide) is recommended to cross-check spectral assignments .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screens include:

- Kinase inhibition assays : Due to pyrimidine derivatives’ role in ATP-binding pockets.

- GPCR binding studies : Leveraging the piperidine scaffold’s prevalence in receptor-targeted drugs .

- Cytotoxicity profiling (e.g., MTT assays) to assess therapeutic index. Use positive controls like known kinase inhibitors (e.g., imatinib) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational modeling resolve contradictory bioactivity data across studies?

Contradictions in IC₅₀ values or target selectivity may arise from assay conditions or off-target effects. Strategies include:

- Molecular docking : To compare binding modes across protein conformations (e.g., using AutoDock Vina).

- MD simulations : To assess stability of ligand-receptor complexes over time (≥100 ns trajectories).

- QSAR analysis : Correlate substituent effects (e.g., trifluoroethyl vs. alkyl groups) with activity . Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies optimize reaction yields in N1-alkylation of pyrimidin-2(1H)-ones?

Challenges include competing N3-alkylation and poor solubility. Optimization approaches:

- Catalyst screening : Cu(I)/Cu(II) catalysts with ligands (e.g., 1,10-phenanthroline) enhance regioselectivity .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve substrate solubility but may require inert atmospheres.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield . Monitor intermediates via TLC and adjust stoichiometry of boronic acids/alkyl halides empirically .

Q. How do solvent and pH influence the compound’s stability in biological assays?

The trifluoroethyl group increases hydrophobicity, necessitating:

- Co-solvents : ≤10% DMSO to prevent precipitation in aqueous buffers.

- pH control : Stability testing across pH 6–8 (simulating physiological conditions) via HPLC-UV.

- Cyclodextrin encapsulation : To enhance solubility without altering activity, as applied to similar sulfonamides . Pre-formulation studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) .

Methodological Guidance for Data Interpretation

Q. What analytical techniques differentiate degradation products from synthetic impurities?

- LC-HRMS : Identifies molecular formulas of degradants (e.g., hydrolysis of oxalamide to oxalic acid derivatives).

- ²⁹Si NMR (if silica gel used in purification): Detects residual siloxanes.

- Forced degradation studies : Expose to heat, light, and oxidants (H₂O₂) to profile stability . Compare impurity profiles with reference standards (e.g., ICH Q3A guidelines) .

Q. How to address low reproducibility in biological assays?

- Standardize cell lines : Use authenticated cultures (e.g., ATCC) and passage numbers ≤20.

- Internal controls : Include reference compounds (e.g., staurosporine for kinase assays) in each plate.

- Statistical rigor : Triplicate repeats with ANOVA analysis to identify outlier datasets .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.